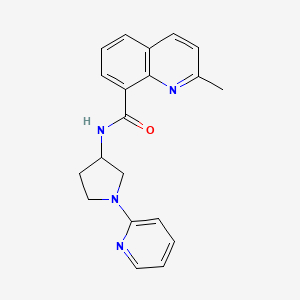

2-甲基-N-(1-(吡啶-2-基)吡咯烷-3-基)喹啉-8-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring attached to a pyrrolidine ring. The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the compound’s molecular weight is 162.2316 . Other properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .科学研究应用

合成和化学性质

N-吡啶-2-基甲基和 N-喹啉-2-基甲基取代乙烷-1,2-二胺的合成:本研究报告了与所查询化学品相似的化合物的合成。这些结构能够与 Mn(II) 和 Fe(II) 等金属离子形成配位键,并可以将一氧化氮输送到肿瘤等生物位点 (Yang 等人,2017)。

功能化吡咯并[3,4-c]喹啉-1-酮的三组分合成:本研究开发了一种结构多样的吡咯并[3,4-c]喹啉-1-酮衍生物的一锅合成方法,可用于多样性合成 (Yu 等人,2015)。

生物学和药理学应用

新型 3-喹啉甲酰胺作为共济失调毛细血管扩张症突变 (ATM) 激酶的有效、选择性和口服生物利用度抑制剂:本研究发现了一系列 3-喹啉甲酰胺作为 ATM 激酶的有效且高度选择性抑制剂,具有潜在的治疗应用 (Degorce 等人,2016)。

喹啉-8-甲酰胺的设计、合成和体外评价:本研究重点设计喹啉-8-甲酰胺作为酶聚(ADP-核糖)聚合酶-1 (PARP-1) 的抑制剂,由于其广泛的治疗活性,在药物设计中具有重要意义 (Lord 等人,2009)。

传感器开发和分析化学

- 一种用于监测 Zn2+ 浓度的选择性开启型化学传感器:本研究使用与所查询化学品相似的化合物开发了一种化学传感器,该传感器在水溶液中存在 Zn2+ 时表现出显着的荧光增强,可用于检测和定量生物和水样中的 Zn2+ (Park 等人,2015)。

未来方向

作用机制

Target of Action

The primary target of 2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide is the PI3K/AKT/mTOR signaling pathway . This pathway plays a crucial role in regulating cell growth, proliferation, and survival .

Mode of Action

The compound interacts with its targets by inhibiting the phosphorylation of AKT and S6 proteins . This inhibition disrupts the normal functioning of the PI3K/AKT/mTOR signaling pathway .

Biochemical Pathways

The affected pathway is the PI3K/AKT/mTOR signaling pathway . The inhibition of this pathway can lead to a decrease in cell growth and proliferation, and an increase in cell death . This is particularly relevant in the context of cancer cells, where this pathway is often overactive .

Pharmacokinetics

The compound has shown a favorable pharmacokinetic property with an oral bioavailability of 76.8% . This high bioavailability suggests that the compound is well absorbed and distributed within the body, which can enhance its therapeutic effects .

Result of Action

The molecular and cellular effects of the compound’s action include the regulation of the PI3K/AKT/mTOR signaling pathway . By inhibiting the phosphorylation of AKT and S6 proteins, the compound can effectively suppress the overactive signaling pathway, leading to decreased cell growth and increased cell death . This has significant antitumor efficacy in vivo without obvious toxicity .

属性

IUPAC Name |

2-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)quinoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c1-14-8-9-15-5-4-6-17(19(15)22-14)20(25)23-16-10-12-24(13-16)18-7-2-3-11-21-18/h2-9,11,16H,10,12-13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXXZQZUNCAGCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2C(=O)NC3CCN(C3)C4=CC=CC=N4)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyano(2-methoxyphenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2891487.png)

![3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891503.png)

![6-Tert-butyl-2-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2891505.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2891510.png)